![molecular formula C6H12O6 B119249 D-Mannose-1-13C CAS No. 70849-31-9](/img/structure/B119249.png)
D-Mannose-1-13C
Overview
Description
D-Mannose-1-13C is a carbohydrate that plays a crucial role in the glycosylation of molecules in various cellular processes . It is involved in N and O glycosylation of bovine whey protein products, which are used in infant formulas .
Molecular Structure Analysis
The empirical formula of D-Mannose-1-13C is 13CC5H12O6 . Its molecular weight is 181.15 . The structure can be represented by the SMILES string: OC[C@H]1O13CHC@@HC@@H[C@@H]1O .Scientific Research Applications
Stable Isotope Labeling
D-Mannose-1-13C is used in stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner . This is a crucial tool in metabolic research, as it allows for the tracking of the flow of carbon through metabolic pathways.
Environmental Pollutant Standards
D-Mannose-1-13C is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants . This helps in monitoring and controlling environmental pollution.
Clinical Diagnostics
In the field of clinical diagnostics, D-Mannose-1-13C can be used as a tracer in various diagnostic tests . This can help in the detection and diagnosis of various diseases.
Urinary Tract Infection (UTI) Prevention
D-Mannose-1-13C has been studied for its potential in preventing recurrent urinary tract infections (UTIs) . A systematic review and meta-analysis found that D-Mannose reduces UTI recurrence in adult women compared with other prevention agents .
Antibiotic Screening Agent
D-Mannose can be used as an antibiotic screening agent in research on transgenic plants . This helps in the development of new antibiotics and the study of antibiotic resistance.
Biological Production of D-Mannose
D-Mannose-1-13C can be used in the biological production of D-Mannose . This is important in the production of various pharmaceuticals and nutraceuticals.
properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YILIOCFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484452 | |
Record name | D-Mannose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Mannose-1-13C | |
CAS RN |
70849-31-9 | |
Record name | D-Mannose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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